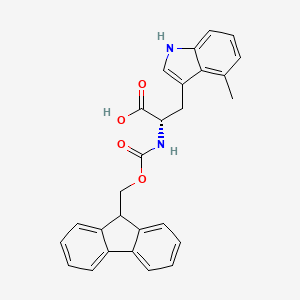

N-Fmoc-4-methyl-L-tryptophan

Description

BenchChem offers high-quality N-Fmoc-4-methyl-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-methyl-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNOFHSFGLLUIN-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: The Physicochemical and Biological Impact of Indole C4-Methylation in Tryptophan

This technical guide details the functional impact of the 4-methyl group on the tryptophan indole ring, focusing on its role as a steric probe, metabolic modulator, and fluorescence reporter.

Executive Summary

The addition of a methyl group at the C4 position of the tryptophan indole ring (4-methyltryptophan or 4-Me-Trp ) is a non-natural modification that fundamentally alters the residue's electronic and steric landscape. Unlike modifications at the 5- or 6-positions, which primarily tune electronic density, C4-methylation targets a critical "hinge" region of the indole scaffold. Its primary technical functions are:

-

Steric Blockade of Electrophilic Attack: It physically occludes the C4 carbon, preventing specific enzymatic prenylations (e.g., in ergot alkaloid biosynthesis) and quenching mechanisms.

-

Fluorescence Modulation: It inhibits excited-state proton transfer to C4, a dominant non-radiative decay pathway, thereby altering quantum yield and lifetime.

-

Metabolic Reprogramming: It acts as a "false feedback inhibitor" for anthranilate synthase and forces promiscuous regioselectivity in prenyltransferases.

Physicochemical Function: Fluorescence & Quenching Dynamics

The most distinct physicochemical function of the 4-methyl group is its ability to probe the excited-state proton transfer mechanism.

The C4-Proton Transfer Blockade

In native Tryptophan (Trp), fluorescence quenching often occurs via an excited-state proton transfer from the solvent or a neighboring acidic group to the C4 position of the indole ring.[1][2][3][4][5]

-

Mechanism: Upon excitation (

state), the C4 position becomes significantly more basic. A proton transfer to this site creates a non-fluorescent cation, effectively quenching emission. -

4-Me-Trp Effect: The methyl group at C4 introduces severe steric hindrance, physically blocking the approach of a proton donor.[2][3][4][5]

-

Result: 4-Me-Trp is resistant to quenching mechanisms that rely on C4-protonation.[1][4][5][6] This makes it a vital control probe; if a protein's fluorescence is quenched by 4-Me-Trp incorporation but not by native Trp (or vice versa), it confirms the spatial location of the quencher relative to the C4 position.

Data Comparison: Trp vs. 4-Me-Trp

| Property | L-Tryptophan (Native) | 4-Methyl-L-Tryptophan | Functional Implication |

| C4 Steric Bulk | Low (Hydrogen) | High (Methyl) | Blocks access to C4; prevents normal prenylation. |

| Fluorescence Quenching | Susceptible to C4-proton transfer | Resistant to C4-proton transfer | Validates quenching mechanisms in protein folding studies. |

| Emission Max | ~348 nm (Polar) | ~353 nm (Red-shifted) | Distinct spectral signature for multi-Trp protein resolution. |

| pKa (Indole NH) | 16.7 | ~17.0 | Slight increase in electron density in the pyrrole ring. |

Biological Function: Enzymatic Plasticity & Inhibition

The 4-methyl group serves as a "regiochemical switch" in biosynthetic pathways, particularly those involving indole prenyltransferases.

Case Study: Ergot Alkaloid Biosynthesis (DMATS)

The enzyme Dimethylallyltryptophan synthase (DMATS) naturally prenylates Trp at the C4 position to form 4-dimethylallyltryptophan (4-DMAT), the precursor to ergot alkaloids.

-

Inhibition: 4-Me-Trp acts as a competitive inhibitor (

similar to -

Promiscuity Switch: Because the primary C4 site is blocked, the high-energy carbocation intermediate is forced to attack alternative nucleophilic sites on the indole ring. This results in "unnatural" products:

-

C3-Reverse Prenylation: Attack at C3 followed by rearrangement.[7]

-

N1-Prenylation: Direct attack at the indole nitrogen.

-

C5-Prenylation: Attack at the adjacent carbon.

-

Visualization: Metabolic Divergence

The following diagram illustrates how the 4-methyl group forces the DMATS enzyme to diverge from its canonical pathway.

Figure 1: The "Steric Shunt" effect.[2] The 4-methyl group blocks the canonical C4-prenylation, forcing the enzyme to catalyze reactions at C3 and N1, generating novel alkaloid scaffolds.

Experimental Protocol: Using 4-Me-Trp as a Feedback Probe

One of the most practical applications of 4-Me-Trp in drug development is selecting for tryptophan-overproducing strains. 4-Me-Trp mimics tryptophan sufficiently to bind the allosteric regulatory site of Anthranilate Synthase (TrpE) but cannot be used for cell growth in auxotrophs.

Protocol: Isolation of Feedback-Resistant Mutants

Objective: Isolate bacterial strains with deregulated Anthranilate Synthase using 4-Me-Trp selection.

-

Preparation of Minimal Media:

-

Prepare M9 minimal salts medium supplemented with 0.4% glucose.

-

Critical Step: Add 4-Methyltryptophan at a concentration of 50–100 µg/mL . This concentration is sufficient to inhibit wild-type TrpE via false feedback inhibition, starving the cell of endogenous tryptophan.

-

-

Inoculation:

-

Plate

cells of the target strain (e.g., E. coli K12 or C. glutamicum) onto the selection plates. -

Control: Plate on minimal media without analog (growth check) and with Tryptophan (auxotrophy check).

-

-

Incubation:

-

Incubate at 30°C or 37°C for 48–72 hours.

-

-

Selection & Validation:

-

Pick colonies that grow in the presence of 4-Me-Trp. These colonies likely possess a mutation in the trpE gene (e.g., M293T) that desensitizes the enzyme to allosteric feedback.

-

Assay: Verify Trp production by culturing isolates in liquid media and measuring supernatant fluorescence (Ex 280nm / Em 348nm) or HPLC-UV.

-

References

-

Biosynth. 4-Methyl-L-tryptophan Product Data and Biological Applications. Biosynth.[8] Link

-

Gebler, J. C., & Poulter, C. D. (1992). Multisite Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase. Journal of the American Chemical Society.[9] Link

-

Moran, G. R., & Fitzpatrick, P. F. (1999). Influence of Steric Bulk and Electrostatics on the Hydroxylation Regiospecificity of Tryptophan Hydroxylase: Characterization of Methyltryptophans and Azatryptophans as Substrates. Biochemistry.[10][11] Link

-

Eftink, M. R., et al. (1995).[4][5][6] Fluorescence Studies with Tryptophan Analogs: Excited State Interactions Involving the Side Chain Amino Group.[1][2][4] ResearchGate/Biochemistry. Link

-

Metzger, J., et al. (2014). Mechanistic Studies on the Indole Prenyltransferases. Natural Product Reports. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Mutant Strains of Escherichia coli K-12 Exhibiting Enhanced Sensitivity to 5-Methyltryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4642411A - Tryptophan overproducer mutants of cereal crops - Google Patents [patents.google.com]

Methodological & Application

Navigating the Challenges of Incorporating Modified Tryptophan Analogs: A Guide to Coupling Reagents for Fmoc-Trp(4-Me)-OH

Introduction: The Unique Challenge of 4-Methyltryptophan

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone of innovation, offering enhanced potency, stability, and unique pharmacological profiles. Among these, derivatives of tryptophan are of particular interest due to the versatile role of the indole side chain in molecular recognition. Fmoc-Trp(4-Me)-OH, a tryptophan analog bearing a methyl group at the 4-position of the indole ring, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The addition of the 4-methyl group introduces both steric and electronic effects that can significantly impact the efficiency of the coupling reaction. This guide provides an in-depth analysis of recommended coupling reagents and detailed protocols to empower researchers in the successful incorporation of this valuable building block.

The primary obstacle in the acylation of the N-terminal amine by Fmoc-Trp(4-Me)-OH is the increased steric bulk emanating from the indole side chain.[1] This steric hindrance can impede the approach of the activated carboxyl group to the nucleophilic amine, leading to sluggish and incomplete reactions. Furthermore, the electron-donating nature of the methyl group can subtly influence the reactivity of the indole ring, although the primary challenge remains steric hindrance.[2] Consequently, the choice of coupling reagent is paramount to overcoming these hurdles and ensuring high-yield peptide synthesis with minimal side reactions, such as racemization.[3]

Mechanistic Insights: Selecting the Optimal Coupling Reagent

The success of a coupling reaction hinges on the rapid and efficient generation of a highly reactive activated species from the carboxylic acid of the Fmoc-amino acid. This activated intermediate must then readily react with the N-terminal amine of the growing peptide chain. For sterically demanding amino acids like Fmoc-Trp(4-Me)-OH, the reactivity of this intermediate is the critical determinant of success.

Modern peptide synthesis has moved beyond the era of simple carbodiimide activators to more sophisticated onium salt-based reagents. These reagents, typically based on phosphonium or aminium/uronium salts, generate highly reactive activated esters in situ, driving even challenging coupling reactions to completion.[4] The key to their efficacy lies in the nature of the leaving group and the structure of the onium salt itself.

Recommended Coupling Reagents: A Comparative Analysis

For the efficient incorporation of Fmoc-Trp(4-Me)-OH, reagents known for their high reactivity and efficacy in sterically hindered couplings are strongly recommended. The following table provides a comparative overview of the top candidates.

| Coupling Reagent | Acronym | Activating Species | Key Advantages for Fmoc-Trp(4-Me)-OH | Potential Considerations |

| [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] | HATU | OAt-ester | Considered the gold standard for difficult couplings due to the high reactivity of the 7-azabenzotriazole (OAt) active ester.[4] Excellent for overcoming steric hindrance. | Higher cost compared to other reagents. Can lead to guanidinylation of the N-terminus if used in excess.[3] |

| [1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate] | COMU | Oxyma-ester | Exhibits reactivity comparable to HATU and is particularly effective for hindered couplings.[4][5] Byproducts are highly water-soluble, simplifying purification. Safer to handle than benzotriazole-based reagents.[5] | Can have limited stability in DMF over extended periods.[6] |

| Diisopropylcarbodiimide / Ethyl Cyano(hydroxyimino)acetate | DIC/Oxyma | Oxyma-ester | A cost-effective and highly efficient combination that generates a reactive Oxyma-ester.[7] OxymaPure® is a superior alternative to HOBt, offering reduced racemization and higher yields. | Slower reaction kinetics compared to onium salts. Requires careful monitoring to ensure complete reaction. |

Experimental Protocols: Best Practices for High-Fidelity Coupling

The following protocols provide detailed, step-by-step methodologies for the successful incorporation of Fmoc-Trp(4-Me)-OH using the recommended coupling reagents. These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

General Workflow for Fmoc-SPPS

The fundamental steps of Fmoc-based solid-phase peptide synthesis (SPPS) remain consistent regardless of the coupling reagent used. The process involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[8]

Caption: General workflow for Fmoc-SPPS.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest coupling yields, especially when incorporating Fmoc-Trp(4-Me)-OH into a sterically crowded sequence.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Trp(4-Me)-OH (3-5 equivalents relative to resin loading)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3 x 1 min).

-

Pre-activation: In a separate vessel, dissolve Fmoc-Trp(4-Me)-OH and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.

-

Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. Note that N-methylated amino acids will not give a positive Kaiser test; in such cases, a bromophenol blue test is a suitable alternative.[9]

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

Caption: Workflow for HATU-mediated coupling.

Protocol 2: Robust and Safe Coupling with COMU

COMU offers a highly efficient and safer alternative to HATU, with the added benefit of water-soluble byproducts.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Trp(4-Me)-OH (3 equivalents)

-

COMU (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

Resin Preparation: Perform Fmoc deprotection and wash the resin with DMF as described in Protocol 1.

-

Pre-activation: In a separate vessel, dissolve Fmoc-Trp(4-Me)-OH and COMU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated solution to the resin.

-

Reaction: Agitate the mixture for 30 minutes to 2 hours.

-

Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Protocol 3: Cost-Effective Coupling with DIC/Oxyma

This method provides a balance between cost and efficiency and is a significant improvement over older carbodiimide/HOBt protocols.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Trp(4-Me)-OH (3 equivalents)

-

OxymaPure® (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

DMF, peptide synthesis grade

Procedure:

-

Resin Preparation: Complete the Fmoc deprotection and wash the resin with DMF.

-

Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Trp(4-Me)-OH and OxymaPure® in DMF.

-

Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC.

-

Reaction: Agitate the reaction mixture at room temperature for 2-6 hours.

-

Monitoring and Washing: Monitor the reaction progress and wash the resin as detailed in the previous protocols.

Troubleshooting and Optimization

-

Incomplete Coupling: If monitoring indicates an incomplete reaction, a second coupling (double coupling) can be performed using a fresh solution of activated amino acid.

-

Racemization: While the recommended reagents generally suppress racemization, this can still be a concern, especially with prolonged activation times.[3] It is advisable to minimize the pre-activation time and to use a less sterically hindered base like 2,4,6-collidine in place of DIPEA if racemization is suspected.

-

Side Reactions: The indole nucleus of tryptophan can be susceptible to side reactions under acidic conditions, such as those used for final cleavage from the resin.[10] The use of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to prevent modification of the tryptophan side chain.

Conclusion

The successful incorporation of sterically demanding amino acids like Fmoc-Trp(4-Me)-OH is a critical capability for the modern peptide chemist. By understanding the mechanistic principles of different coupling reagents and employing optimized protocols, researchers can overcome the challenges posed by steric hindrance. The use of highly reactive onium salt reagents such as HATU and COMU is strongly recommended for achieving high coupling efficiencies and minimizing side reactions. For a more economical approach, the DIC/Oxyma combination provides a robust and effective alternative. Careful execution of these protocols will enable the reliable synthesis of novel peptides containing 4-methyltryptophan, paving the way for the development of next-generation peptide therapeutics.

References

- BenchChem. (2025).

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- User "matt_black". (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange.

- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461.

- Corcilius, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7528.

- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.

- Wikipedia. (2023, November 29). Steric effects.

- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(19), 2745-2759.

- Soma, V. R., & Sárbu, L. G. (2003). Analysis of the Racemization of Tryptophan. Acta Universitatis Cibiniensis, Series F: Chemia, 6(1), 27-32.

- Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021).

- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.

- Junk, L., & Kazmaier, U. (2016). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 22(46), 16492-16495.

- de la Torre, B. G., & Albericio, F. (2021). cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 38(11), 2054-2069.

- GATE-XL-Chemistry. (2021, November 17). GATE-XL-Chemistry: Organic Chemistry (Lec-01): Electronic and Steric Effect [Video]. YouTube.

- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.

- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 339-366). Springer, Berlin, Heidelberg.

- Packman, L. C. (1996). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters, 37(42), 7549-7552.

- Sanderson, J. S., et al. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 49(4), 1010-1018.

-

E-mail address: . (2012). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate.

- Subirós-Funosas, R., et al. (2022).

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digital.csic.es [digital.csic.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Fmoc deprotection conditions for N-Fmoc-4-methyl-L-tryptophan

Executive Summary

N-Fmoc-4-methyl-L-tryptophan (Fmoc-4-Me-Trp-OH) is a specialized amino acid building block used to probe hydrophobic pockets in GPCRs and modulate the electronic properties of peptide-based therapeutics. Unlike standard Fmoc-Trp(Boc)-OH, this derivative is frequently supplied with an unprotected indole side chain .

The presence of the electron-donating methyl group at the C4 position significantly increases the electron density of the indole ring, making it highly nucleophilic . This creates a critical process risk during Fmoc removal: the liberated dibenzofulvene (DBF) byproduct can electrophilically attack the indole ring, leading to irreversible alkylation (formation of N- or C-fluorenyl adducts).

This Application Note defines the Standard Protocol (sufficient for short sequences) and an Optimized Protocol (required for long sequences or high-value synthesis) to mitigate this side reaction.

Chemical Mechanism & Risk Analysis

The deprotection of Fmoc is base-catalyzed, typically using piperidine. The reaction proceeds via

The Competition:

-

Scavenging (Desired): Piperidine reacts with DBF to form a stable fulvene-piperidine adduct.

-

Alkylation (Side Reaction): DBF attacks the electron-rich indole of 4-Me-Trp.

Because 4-methyltryptophan is more electron-rich than native tryptophan, the rate of side reaction (Path 2) is accelerated.

Diagram 1: Mechanistic Pathway & Competition

Caption: Kinetic competition between DBF scavenging by piperidine (Green) and irreversible alkylation of the 4-methyl-indole ring (Red).

Experimental Protocols

Protocol A: Standard Conditions (Routine Synthesis)

Recommended for peptides <15 residues where 4-Me-Trp is not at the C-terminus.

Reagents:

-

Deprotection Cocktail: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[1]

-

Wash Solvent: DMF (HPLC Grade).

Procedure:

-

Swelling: Ensure resin is fully swollen in DMF.

-

First Deprotection (Flash): Add 20% Piperidine/DMF (5–10 mL per gram resin). Agitate for 3 minutes .

-

Rationale: Removes the bulk of Fmoc; high concentration of DBF is generated instantly. Short time prevents re-reaction.

-

-

Drain & Wash: Drain rapidly. Wash resin with DMF (1x).

-

Second Deprotection (Complete): Add fresh 20% Piperidine/DMF. Agitate for 10 minutes .

-

Rationale: Drives reaction to completion.[2] The large excess of piperidine acts as the scavenger.

-

-

Final Wash: Drain and wash with DMF (5 x 1 min) to ensure complete removal of the piperidine-fulvene adduct.

Critical Control Point: Do not extend the second incubation beyond 15 minutes. Prolonged exposure increases the probability of aspartimide formation (if Asp is present) and indole modification.

Protocol B: Optimized Conditions (High-Fidelity)

Recommended for: Long peptides (>15 AA), sequences with multiple Trp residues, or when 4-Me-Trp is near the C-terminus.

Reagents:

-

Deprotection Cocktail: 20% Piperidine / 5% DBU / 1% HOBt in DMF.

-

Note: HOBt suppresses aspartimide formation; DBU accelerates deprotection, allowing shorter contact times.

-

-

Alternative Scavenger: 0.1 M Piperazine in DMF (slower reaction, but highly efficient scavenger).

Procedure (Flow/Batch Hybrid):

-

Flash Deprotection: Treat resin with 20% Piperidine/DMF for 2 minutes .

-

High-Flow Wash: Drain and immediately wash with DMF (3x) to flush out the initial burst of DBF.

-

Secondary Deprotection: Treat with 20% Piperidine/DMF for 8 minutes .

-

Scavenger Wash (Optional but Recommended): Wash resin with 5% Piperazine in DMF for 2 minutes.

-

Rationale: Piperazine reacts with residual DBF faster than the indole ring does.

-

-

Final Wash: Wash with DMF (5 x 1 min).

Post-Synthesis Cleavage (The Hidden Danger)

Even if Fmoc deprotection is successful, the 4-methyl-indole can be alkylated during the final cleavage from the resin by t-butyl cations released from other protecting groups (Boc, tBu).

Mandatory Cleavage Cocktail: You must use a scavenger cocktail containing a thiol.

| Component | Volume % | Function |

| TFA (Trifluoroacetic acid) | 92.5% | Cleavage Agent |

| TIS (Triisopropylsilane) | 2.5% | Hydride Donor |

| DOT (2,2'-(Ethylenedioxy)diethanethiol) OR EDT | 2.5% | Critical Indole Scavenger |

| Water | 2.5% | Hydrolysis |

-

Warning: Do not use "Reagent B" (TFA/Phenol/Water/TIS) without a thiol. Phenol is insufficient to protect the super-nucleophilic 4-Me-Trp indole.

-

EDT/DOT preferentially reacts with t-butyl cations, sparing the indole.

Quality Control & Troubleshooting

Monitoring:

-

UV Monitoring: Track the fulvene-piperidine adduct at 301 nm . Ensure the signal returns to baseline during washes.

-

HPLC Analysis:

-

Target Peak: Desired peptide (Mass = M).

-

Impurity +178 Da: Indicates mono-alkylation by Dibenzofulvene (Fmoc removal failure).

-

Impurity +56 Da: Indicates t-butyl alkylation (Cleavage scavenger failure).

-

Diagram 2: Experimental Workflow Decision Tree

Caption: Decision matrix for selecting the appropriate deprotection strategy based on peptide complexity.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Fields, G. B., & Fields, C. G. (1991). Solvent effects in solid phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. Link

-

Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. Link

-

Behrendt, R., et al. (2016).[3] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

CEM Corporation. (n.d.). Peptide Synthesis: Fmoc Deprotection. Retrieved from Link

Sources

- 1. renyi.hu [renyi.hu]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Modified Peptides for Cancer Research Using 4-Methyl-Tryptophan

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery. 4-Methyl-Tryptophan (4-Me-Trp) is a critical tryptophan analog used to probe the steric and electronic requirements of ligand-receptor interactions in cancer targets. Unlike the widely used IDO inhibitor 1-methyl-tryptophan (indoximod), 4-Me-Trp retains the indole nitrogen's hydrogen bond donor capability while introducing steric bulk at the C4 position. This modification is pivotal for developing protease-resistant peptides and probing the metabolic plasticity of tumors expressing Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). This guide provides a validated protocol for the synthesis of 4-Me-Trp-containing peptides, emphasizing the critical cleavage parameters required to prevent indole alkylation, and outlines its application in cancer metabolism research.

Part 1: Chemical Basis & Rationale

Why 4-Methyl-Tryptophan?

In cancer research, Tryptophan (Trp) is a "hotspot" residue often involved in protein-protein interactions (PPIs) and is the primary substrate for the immunosuppressive Kynurenine pathway. 4-Me-Trp serves three distinct functions:

-

Steric Probe (SAR): The methyl group at the C4 position adds defined steric bulk (~1.7 Å radius) to the indole ring's "edge." This probes the tolerance of binding pockets in oncoproteins (e.g., p53-MDM2 interaction sites) without disrupting the crucial N-H hydrogen bond.

-

Electronic Modulation: The methyl group is electron-donating (inductive effect), slightly increasing the electron density of the indole ring compared to native Trp. This can strengthen cation-

interactions with receptor arginine/lysine residues. -

Metabolic Tracing: 4-Me-Trp is a substrate for specific metabolic pathways, yielding fluorescent anthranilate derivatives. This allows researchers to track metabolic flux through the kynurenine pathway in cancer cells without using radioactive isotopes.

Structural Comparison

| Feature | L-Tryptophan (Trp) | 4-Methyl-L-Tryptophan (4-Me-Trp) | Impact on Peptide |

| Indole N-H | Present (H-bond donor) | Present (H-bond donor) | Maintains H-bonding capability. |

| C4 Substituent | Hydrogen | Methyl (-CH₃) | Increases steric bulk; blocks metabolism at C4. |

| Electronic Nature | Electron-rich aromatic | Enhanced electron density | Potential for stronger |

| Fluorescence | Distinct quantum yield/shift | Can serve as a spectral probe in some environments. | |

| Metabolic Stability | Low (Proteolysis/Oxidation) | Moderate to High | Methyl group hinders specific proteolytic attacks. |

Part 2: Synthesis Protocol (Fmoc-SPPS)

Challenge: The primary synthetic challenge with 4-Me-Trp is the susceptibility of the electron-rich indole ring to electrophilic attack (alkylation) during the acidic cleavage step. Unlike standard Fmoc-Trp(Boc)-OH, commercially available Fmoc-4-Me-Trp-OH often lacks protection on the indole nitrogen.

Solution: We utilize a "Scavenger-Heavy" cleavage cocktail (Reagent K) to trap tert-butyl cations generated from other protecting groups.

Materials & Reagents[1]

-

Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids). Loading: 0.3–0.5 mmol/g.

-

Amino Acid: Fmoc-4-Me-Trp-OH (Unprotected indole).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: HATU is avoided for Trp coupling to reduce risk of racemization unless necessary.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail (Reagent K): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

Workflow Diagram

Caption: Standard Fmoc-SPPS workflow optimized for 4-Me-Trp incorporation. Note the iterative cycle and the critical final cleavage step.

Step-by-Step Protocol

Step 1: Resin Preparation[1]

-

Weigh appropriate amount of resin (e.g., 0.1 mmol scale).[1]

-

Swell in DMF for 30 minutes. Drain.

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (5 mL). Agitate for 1 minute. Drain.

-

Add fresh 20% Piperidine in DMF (5 mL). Agitate for 15 minutes. Drain.

-

Wash resin with DMF (5 x 1 min).

Step 3: Coupling of Fmoc-4-Me-Trp-OH

Rationale: DIC/Oxyma is chosen over HBTU/DIEA to prevent racemization of the sensitive Trp analog and avoid capping by guanidinium formation.

-

Dissolve Fmoc-4-Me-Trp-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF.

-

Add DIC (0.4 mmol, 4 eq).

-

Pre-activate for 2 minutes, then add to the resin.

-

Agitate for 60–90 minutes at room temperature.

-

Wash with DMF (5 x 1 min).

-

QC: Perform Kaiser test. If blue (incomplete), re-couple using HATU/DIEA for 30 mins.

Step 4: Elongation

Repeat Steps 2 and 3 for subsequent amino acids.

Step 5: Global Cleavage (CRITICAL)

Rationale: Standard cleavage cocktails (95% TFA) will destroy 4-Me-Trp. The electron-rich indole ring will be alkylated by t-butyl cations released from Boc/tBu protecting groups of other residues (e.g., Lys, Ser, Tyr).

Cocktail: Reagent K

-

TFA (Trifluoroacetic acid): 82.5% (Solvent/Acid)

-

Phenol: 5% (Scavenger for Tyr/Trp protection)[2]

-

Water: 5% (Scavenger for t-butyl cations)[2]

-

Thioanisole: 5% (Scavenger for Met/Trp, accelerates removal of Pbf from Arg)

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial thiol scavenger for Trp preservation)

-

Wash resin with DCM (3x) to remove DMF traces. Dry under nitrogen.

-

Add Reagent K (10 mL per 1g resin).

-

Agitate gently for 3 hours at room temperature. (Longer time ensures Pbf removal from Arg, while scavengers protect Trp).

-

Filter resin and collect filtrate.

-

Precipitate peptide into ice-cold diethyl ether (10-fold volume excess).

-

Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh ether.

Part 3: Purification and Characterization

HPLC Purification

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 4-Me-Trp is more hydrophobic than native Trp. Expect the peptide to elute later than the wild-type sequence. Start with a shallow gradient (e.g., 10-60% B over 40 mins).

Mass Spectrometry (QC)

-

Expected Mass Shift: The 4-Methyl substitution adds +14.02 Da relative to the native Tryptophan sequence.

-

Troubleshooting:

-

Mass +56 Da: Indicates t-butyl alkylation on the indole ring (failed scavenging). Action: Repeat synthesis using fresh EDT and Thioanisole.

-

Mass +16 Da: Oxidation of Methionine or Tryptophan. Action: Ensure EDT was used; degas buffers.

-

Part 4: Applications in Cancer Research[4]

Proteolytic Stability Assay

Tumor microenvironments are rich in proteases. 4-Me-Trp can sterically hinder protease access.

-

Protocol: Incubate peptide (100 µM) in human serum or with purified Chymotrypsin (cleaves at Trp/Tyr/Phe) at 37°C.

-

Readout: Monitor degradation via HPLC at 0, 1, 4, and 24 hours. 4-Me-Trp peptides typically show extended half-lives (

) compared to native analogs.

Probing IDO1/TDO2 Pathways

Indoleamine 2,3-dioxygenase (IDO1) is a key immunosuppressive enzyme in cancer.

-

Substrate Potential: 4-Me-Trp can act as an alternative substrate.[3] Upon cleavage by IDO/TDO, it forms 4-methyl-kynurenine and subsequently 4-methyl-anthranilate .

-

Fluorescence Readout: 4-Methyl-anthranilate is highly fluorescent (blue).

-

Experiment: Treat cancer cells (e.g., HeLa, SKOV3) with the 4-Me-Trp peptide.

-

Observation: Intracellular blue fluorescence indicates the peptide was taken up, degraded to the amino acid, and metabolized by IDO1, validating the kynurenine pathway activity.

-

Pathway Diagram: IDO Interaction

Caption: Metabolic fate of 4-Me-Trp peptides in IDO+ cancer cells. The generation of fluorescent 4-methyl-anthranilate serves as a biomarker for pathway activity.

References

-

Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Prendergast, G. C., et al. (2014). Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer. Cancer Immunology, Immunotherapy.[4][5][6] Retrieved from [Link]

Sources

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 5. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Utilizing 4-Methyl-Tryptophan as an Intrinsic Fluorescent Probe in Proteins

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Light on Protein Dynamics

The study of protein structure, function, and dynamics is fundamental to advancing biological research and drug discovery. Intrinsic fluorescence spectroscopy, primarily utilizing the native amino acid tryptophan, has long been a important tool for these investigations.[1] However, the complex photophysics of tryptophan and the presence of multiple tryptophan residues in many proteins can complicate data interpretation.[1] The strategic incorporation of fluorescent non-canonical amino acids (ncAAs) offers a powerful solution to these challenges. This guide provides a comprehensive overview and detailed protocols for the use of 4-methyl-tryptophan (4-Me-Trp) , a tryptophan analog, as a sensitive and minimally perturbing intrinsic fluorescent probe to elucidate protein behavior.

The Rationale for 4-Methyl-Tryptophan: Enhanced Photophysical Properties

While native tryptophan is a useful fluorescent reporter, its quantum yield is relatively low (around 0.12 in water), and its fluorescence lifetime is complex and often multi-exponential.[2][3] These characteristics can limit the sensitivity and resolution of fluorescence-based assays. Tryptophan analogs with improved photophysical properties can therefore provide a significant advantage.

While specific photophysical data for 4-methyl-tryptophan is not extensively documented in readily available literature, we can infer its likely properties based on its structural analog, 3-methylindole. The fluorescence lifetime of 3-methylindole has been reported to be approximately 7.896 ns, which is significantly longer than that of L-tryptophan (around 2.715 ns).[4] This longer lifetime suggests that 4-Me-Trp may also exhibit a longer fluorescence lifetime, which would enhance its utility in time-resolved fluorescence studies and fluorescence polarization assays. The methyl group at the 4-position of the indole ring is expected to have a minimal steric impact on protein structure while subtly altering the electronic environment of the fluorophore, potentially leading to shifts in its excitation and emission spectra and an increased quantum yield compared to native tryptophan.

Table 1: Comparison of Photophysical Properties of Tryptophan and its Analogs

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| L-Tryptophan | ~280 | ~350 | ~0.12[2] | ~2.7[4] |

| 3-Methylindole | - | - | - | ~7.9[4] |

| 4-Cyano-Tryptophan | ~325 | ~420 | >0.8[5] | ~13.7[5] |

| 4-Methyl-Tryptophan (Estimated) | Slightly red-shifted from Trp | Slight-shifted from Trp | Potentially > 0.12 | Potentially > 3.0 |

Note: The values for 4-Methyl-Tryptophan are estimations based on the properties of related compounds and require experimental verification.

Incorporating 4-Methyl-Tryptophan into Proteins: A Step-by-Step Guide

The site-specific incorporation of 4-Me-Trp into a target protein is achieved through the use of amber stop codon suppression technology. This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-canonical amino acid and does not cross-react with the host cell's translational machinery.

Workflow for Site-Specific Incorporation of 4-Me-Trp

Figure 1: General workflow for the incorporation of 4-Me-Trp.

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Stop Codon

This protocol outlines the introduction of a TAG codon at the desired location in your gene of interest.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the TAG codon

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for cloning

Procedure:

-

Primer Design: Design primers that are complementary to the target sequence, with the desired tryptophan codon (TGG) changed to an amber stop codon (TAG). The mutation should be in the middle of the primers.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated plasmid DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Protein Expression and Incorporation of 4-Me-Trp

This protocol describes the expression of the target protein containing 4-Me-Trp in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the target gene with the TAG codon

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for a tryptophan analog (a synthetase evolved for another methyl-tryptophan may be a good starting point)

-

4-Methyl-L-tryptophan

-

LB or M9 minimal media

-

IPTG (or other appropriate inducer)

Procedure:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your target gene and the plasmid encoding the orthogonal synthetase/tRNA pair.

-

Culture Growth: Grow the co-transformed cells in LB or M9 minimal media supplemented with the appropriate antibiotics at 37°C with shaking. For M9 minimal media, supplement with all canonical amino acids except tryptophan.

-

Induction: When the cell culture reaches an OD600 of 0.6-0.8, add 4-Me-Trp to a final concentration of 1 mM. Induce protein expression with IPTG (typically 0.1-1 mM).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Cell Harvest: Harvest the cells by centrifugation.

Selecting an Orthogonal Synthetase

A critical component for successful incorporation of 4-Me-Trp is a specific orthogonal aminoacyl-tRNA synthetase (aaRS). While a commercially available, dedicated 4-Me-Trp synthetase may not be readily available, researchers can leverage existing resources. Synthetases that have been evolved for other tryptophan analogs, particularly those with similar side chain modifications like 1-methyl-tryptophan, can be tested for their ability to recognize and charge 4-Me-Trp. If a suitable synthetase is not available, a selection or evolution process may be necessary.

Figure 2: A simplified diagram of a selection process for an orthogonal aaRS.

Applications in Research and Drug Development

The unique properties of 4-Me-Trp make it a valuable tool for a range of applications:

-

Probing Protein Conformation and Dynamics: The sensitivity of 4-Me-Trp's fluorescence to its local environment allows for the detection of subtle conformational changes in proteins upon ligand binding, protein-protein interactions, or changes in environmental conditions.[6]

-

High-Throughput Screening (HTS) in Drug Discovery: By incorporating 4-Me-Trp at or near a binding site, changes in its fluorescence can be used to screen for compounds that bind to the target protein.[7] This provides a label-free and sensitive assay format.

-

Studying Protein Folding and Stability: Monitoring the fluorescence of 4-Me-Trp during thermal or chemical denaturation can provide insights into the folding pathways and stability of a protein.[8]

Data Analysis and Interpretation

The analysis of fluorescence data obtained from proteins containing 4-Me-Trp is similar to that for native tryptophan fluorescence. Key parameters to analyze include:

-

Fluorescence Intensity: Changes in intensity can indicate alterations in the local environment of the probe, such as solvent exposure or quenching.

-

Emission Maximum (λmax): A blue-shift in the emission maximum typically indicates a more hydrophobic environment, while a red-shift suggests increased solvent exposure.

-

Fluorescence Lifetime (τ): Time-resolved fluorescence measurements can provide detailed information about the dynamic environment of the probe.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low protein expression | - Inefficient amber suppression- Toxicity of 4-Me-Trp | - Optimize 4-Me-Trp concentration- Use a more efficient orthogonal synthetase/tRNA pair- Lower the expression temperature |

| No or low incorporation of 4-Me-Trp | - Inactive or non-specific orthogonal synthetase- Insufficient uptake of 4-Me-Trp | - Verify the activity of the synthetase- Increase the concentration of 4-Me-Trp in the media- Use a different E. coli strain with improved permeability |

| Ambiguous fluorescence signal | - Background fluorescence- Presence of both 4-Me-Trp and native Trp | - Use a buffer with low background fluorescence- Ensure complete incorporation of 4-Me-Trp by mass spectrometry- If native tryptophans are present, consider mutating them to non-fluorescent residues if possible |

Conclusion

4-Methyl-tryptophan represents a promising tool for researchers seeking to gain deeper insights into protein structure and function. Its anticipated enhanced photophysical properties, combined with the precision of site-specific incorporation, offer a powerful approach to overcoming some of the limitations of traditional intrinsic fluorescence spectroscopy. While further characterization of its specific fluorescent properties is warranted, the protocols and principles outlined in this guide provide a solid foundation for the successful application of 4-Me-Trp as a next-generation intrinsic fluorescent probe.

References

-

Chen, R. F. (1972). Measurements of absolute values in biochemical fluorescence spectroscopy. Journal of Research of the National Bureau of Standards, 76A(6), 593–606. [Link]

-

Wang, L., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8738–8739. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Xie, J., & Schultz, P. G. (2005). An expanding genetic code. Methods, 36(3), 227-238. [Link]

-

Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. [Link]

-

Gao, F., Yuan, S., & Li, Y. (2020). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112194. [Link]

-

Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

-

Young, T. S., & Schultz, P. G. (2010). Beyond the 20 amino acids: expanding the genetic lexicon. Journal of biological chemistry, 285(15), 11039-11044. [Link]

-

Royer, C. A. (1995). Probing protein folding and conformational transitions with fluorescence. Methods in enzymology, 259, 357-378. [Link]

-

D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, K., & Wynendaele, E. (2014). Tryptophan in peptide and protein analysis. Journal of peptides, 2014. [Link]

-

Johnson, J. L., & Fersht, A. R. (2007). The art of protein engineering. Annual review of biophysics and biomolecular structure, 36, 1-28. [Link]

-

Nall, B. T. (1990). Probing the folding of proteins with tryptophan fluorescence. Methods in enzymology, 182, 459-466. [Link]

-

Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in fluorescence spectroscopy (pp. 53-126). Springer, Boston, MA. [Link]

-

Geddes, C. D. (Ed.). (2008). Who's who in fluorescence 2008. Springer Science & Business Media. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

-

Zagotta, W. N., & Siegelbaum, S. A. (1996). Structure and function of cyclic nucleotide-gated channels. Annual review of neuroscience, 19(1), 235-263. [Link]

-

Beene, D. L., Brandt, G. S., & Zhong, W. (2007). Site-directed spin labeling of a genetically encoded unnatural amino acid. Journal of the American Chemical Society, 129(25), 7714-7715. [Link]

-

Karginov, A. V., & Hahn, K. M. (2011). Genetically encoded probes for studying protein tyrosine kinases and phosphatases in living cells. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(1), 38-48. [Link]

-

Gordon, C. M., & Kappe, C. O. (2002). Microwave-assisted organic synthesis: a critical overview. Chemistry–A European Journal, 8(21), 4884-4893. [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 2. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Multi-photon excitation of intrinsic protein fluorescence and its application to pharmaceutical drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]

Cleavage and purification strategies for peptides containing 4-methyl-tryptophan

Application Note: Cleavage and Purification Strategies for Peptides Containing 4-Methyl-Tryptophan

Executive Summary

The incorporation of 4-methyl-tryptophan (4-Me-Trp) into synthetic peptides is a powerful strategy for creating intrinsic fluorescent probes that evade physiological quenching mechanisms. However, the electron-donating nature of the 4-methyl substituent significantly alters the electronic landscape of the indole ring, making it hyper-susceptible to electrophilic aromatic substitution (alkylation) and oxidation during acidic cleavage.

This guide provides a field-proven protocol for the cleavage and purification of 4-Me-Trp peptides. It moves beyond standard "TIS/Water" cocktails, advocating for high-capacity scavenger systems (Reagent K/DODT) to preserve spectral integrity and peptide yield.

Chemical Context: The Indole Challenge

To optimize a protocol, one must understand the molecule.[1] Native Tryptophan (Trp) is already the most sensitive residue in SPPS. The indole ring is electron-rich, acting as a "sink" for reactive carbocations generated during the removal of protecting groups (Pbf, Boc, tBu).

The 4-Methyl Effect: The methyl group at position 4 exerts a positive inductive effect (+I) , increasing the electron density of the indole ring system.

-

Consequence 1 (Alkylation): The ring becomes more nucleophilic than native Trp. It will aggressively attack tert-butyl carbocations released from Ser/Thr/Tyr/Asp/Glu protecting groups.

-

Consequence 2 (Oxidation): The increased electron density lowers the oxidation potential, making the residue more prone to forming oxindoles or kynurenine derivatives upon exposure to air or light.

Implication: Standard cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) are often insufficient for 4-Me-Trp, leading to irreversible "+56 Da" (t-butyl) adducts.

Strategic Cleavage Protocol

Objective: Maximize peptide recovery while completely suppressing indole alkylation and sulfonation.

Scavenger Selection Rationale

We utilize a modified Reagent K strategy. The inclusion of dithiol scavengers is non-negotiable for 4-Me-Trp.

| Component | Role | Concentration |

| TFA (Trifluoroacetic Acid) | Acidolytic cleavage agent.[2][3] | 82.5% |

| Phenol | Traps Pbf/Pmc cations (from Arg) and t-butyl cations. | 5% |

| Thioanisole | Accelerates removal of Pbf/Pmc groups; reduces Met sulfoxide. | 5% |

| Water | Hydrolyzes active esters; moderates acidity. | 5% |

| EDT (1,2-Ethanedithiol) | Critical. The most effective scavenger for t-butyl cations to protect the indole. | 2.5% |

Note: If odor is a prohibitory factor, DODT (3,6-Dioxa-1,8-octanedithiol) may be substituted for EDT at the same percentage, though EDT remains the gold standard for hyper-sensitive indoles.

Step-by-Step Cleavage Workflow

Materials:

-

Dried Peptidyl-Resin[4]

-

Freshly prepared Reagent K (Do not store; oxidation of phenol/thioanisole occurs rapidly).

-

Cold Diethyl Ether (-20°C).

-

Argon or Nitrogen gas.

Protocol:

-

Resin Preparation: Wash the resin 3x with Dichloromethane (DCM) to remove traces of DMF (basic amines in DMF can form trifluoroacetates that modify the peptide). Dry under N₂.

-

Cocktail Addition: Add Reagent K to the resin (10 mL per 1 g resin).

-

Crucial Step: Overlay the reaction vessel with a blanket of Argon/Nitrogen. Oxygen promotes the formation of sulfoxides and indole oxidation products.

-

-

Reaction: Agitate gently (rocking, not stirring with a magnetic bar which grinds resin) for 2.5 to 3 hours at room temperature.

-

Time Note: 4-Me-Trp peptides often require slightly longer than standard 2 hours to ensure complete removal of Pbf groups if Arginine is present, but do not exceed 4 hours to minimize degradation.

-

-

Precipitation:

-

Filter the resin into a 50 mL centrifuge tube.

-

Add the filtrate dropwise into 10-fold volume of ice-cold diethyl ether .

-

A white/off-white precipitate should form immediately.

-

-

Wash: Centrifuge (3000 x g, 5 min, 4°C). Decant ether. Resuspend pellet in fresh cold ether. Repeat 3 times. This removes the phenol and thioanisole scavengers.

Visualization: Cleavage & Work-up Workflow

Figure 1: Optimized workflow for cleavage of 4-Me-Trp peptides, emphasizing inert atmosphere and scavenger removal.

Purification Strategy

Challenge: The 4-methyl group increases the hydrophobicity of the peptide compared to the native sequence. Solution: Use a shallow gradient on a C18 column and protect from light.

Method Development

-

Stationary Phase: C18 (Octadecyl) is standard. For peptides >30 residues, consider C4 to prevent irreversible adsorption.

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 4-Me-Trp peptides will elute later than their native counterparts.

-

Standard Start: 5% B to 60% B over 30 minutes.

-

Optimization: If the peptide elutes at 35% B, flatten the gradient to 0.5% B/min around that point (e.g., 25% to 45% over 40 min) to separate the target from the "Des-methyl" impurity (if using impure starting material) or truncated sequences.

-

Handling Precautions (Light Sensitivity)

4-Me-Trp is a fluorophore. Prolonged exposure to ambient lab light (especially UV from HPLC detectors) can cause photobleaching or radical oxidation.

-

Protocol: Wrap fraction collector tubes in aluminum foil. Use amber vials for lyophilized storage.

Quality Control & Troubleshooting

When analyzing the crude peptide by ESI-MS, use this table to identify common side-reactions specific to this chemistry.

Table 1: Mass Shift Identification for 4-Me-Trp Peptides

| Observation (∆ Mass) | Cause | Mechanism | Solution |

| Target Mass (M) | Success | Intact 4-Me-Trp Peptide. | Proceed to purification.[5][6][7][8] |

| M + 56 Da | t-Butyl Adduct | Incomplete scavenging. t-Butyl cation alkylates the electron-rich 4-Me-Indole ring. | Critical Failure. Cannot be reversed. Use fresh EDT/Reagent K next time. |

| M + 16 Da | Oxidation | Formation of 4-Me-Trp sulfoxide or hydroxylation. | Ensure Argon blanket during cleavage. Use degassed HPLC buffers. |

| M - 14 Da | Contamination | Presence of native Tryptophan (impurity in starting AA). | Check purity of Fmoc-4-Me-Trp-OH starting material. |

| M + 96 Da | TFA Ester | Incomplete removal of protecting groups or Ser/Thr esterification. | Treat crude with dilute ammonium hydroxide (pH 8) for 15 min before HPLC. |

References

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Application Notes. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[9] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols.[5] Merck/Sigma Technical Library. Link

-

Talukder, P., et al. (2015). Cyanotryptophans as novel fluorescent probes for biology. (Context on Trp-derivative properties). PNAS. Link

-

Giraud, M., et al. (1999).[10] A Side-Reaction in the SPPS of Trp-containing Peptides.[9][10] Journal of Peptide Science.[10] (Establishes the alkylation mechanism). Link

Sources

- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 2. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. hplc.eu [hplc.eu]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Bioconjugation Strategies for Peptides Containing 4-Methyl-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of 4-Methyl-Tryptophan in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 4-Methyl-tryptophan (4-Me-Trp), an analog of tryptophan, offers unique advantages. The addition of a methyl group to the indole ring can increase the hydrophobicity and metabolic stability of a peptide, potentially leading to improved cell permeability and a longer in vivo half-life. Furthermore, the 4-Me-Trp residue can serve as a specific handle for bioconjugation, allowing for the precise attachment of imaging agents, drug payloads, or other functional moieties. Tryptophan itself is an excellent target for selective modification due to its low natural abundance (approximately 1.4%) in proteins, and this principle extends to its analogs.[1][2]

This guide provides an in-depth overview of modern bioconjugation methods that can be effectively applied to peptides containing 4-methyl-tryptophan. We will delve into the mechanistic details of each strategy, provide field-tested protocols, and offer insights into the causality behind experimental choices.

I. Metal-Catalyzed Bioconjugation: Precision and Versatility

Transition metal-catalyzed reactions offer a robust toolkit for the selective modification of tryptophan and its analogs. These methods often provide high yields and excellent functional group tolerance.

A. Rhodium-Catalyzed C-H Functionalization

Rhodium carbenoids are highly effective reagents for the modification of the indole ring of tryptophan.[3][4] This method can be adapted for 4-Me-Trp, targeting the electron-rich indole nucleus. The reaction proceeds through the formation of a rhodium carbenoid intermediate, which then undergoes a C-H insertion reaction with the indole ring. The presence of the electron-donating methyl group at the 4-position of the indole ring in 4-Me-Trp is expected to enhance the reactivity of the indole nucleus towards electrophilic attack by the rhodium carbenoid.

Key Mechanistic Insights:

The reaction is typically performed in aqueous solutions, making it compatible with biological molecules.[3] The addition of additives like tert-butylhydroxylamine has been shown to promote the desired indole modification over a broader pH range (pH 6-7), which is crucial for maintaining the integrity of many peptides.[3][4] The solvent accessibility of the 4-Me-Trp residue is a key determinant of reaction efficiency.[3]

Experimental Workflow: Rhodium-Catalyzed Modification

Caption: Workflow for rhodium-catalyzed bioconjugation.

Protocol: Rhodium-Catalyzed Modification of a 4-Me-Trp Containing Peptide

Materials:

-

Peptide containing 4-methyl-tryptophan

-

Dirhodium (II) tetraacetate (Rh₂(OAc)₄)

-

Vinyl diazo compound (functionalized for desired conjugation)

-

tert-Butylhydroxylamine

-

Aqueous buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Ethylene glycol

-

Quenching solution (e.g., 1 M dithiothreitol in water)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (LC-MS or MALDI-TOF)

Procedure:

-

Peptide Solution Preparation: Dissolve the 4-Me-Trp containing peptide in the aqueous buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation:

-

Prepare a stock solution of Rh₂(OAc)₄ in water (e.g., 2 mg/mL).

-

Prepare a suspension of the vinyl diazo compound in ethylene glycol (e.g., 30 mg/mL).[3]

-

Prepare a stock solution of tert-butylhydroxylamine in the aqueous buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the peptide solution and the tert-butylhydroxylamine solution.

-

Add the Rh₂(OAc)₄ stock solution, followed by the vinyl diazo compound suspension.[3] The final concentrations of the reagents should be optimized for each peptide.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a specified time (e.g., 1-17 hours).[3] Reaction progress can be monitored by LC-MS.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Purification: Purify the modified peptide using RP-HPLC.

-

Analysis: Confirm the identity and purity of the conjugated peptide by mass spectrometry.

Data Summary: Rhodium-Catalyzed Modification

| Parameter | Recommended Range | Reference |

| pH | 6.0 - 7.0 | [3] |

| Temperature | 25 - 55 °C | [3] |

| Reaction Time | 1.5 - 17 hours | [3] |

| Conversion | 40 - 60% | [3] |

B. Palladium-Catalyzed C-H Arylation

Late-stage C-H functionalization using palladium catalysis is another powerful technique for modifying tryptophan-containing peptides.[5] This method allows for the introduction of aryl groups onto the indole ring. The use of arylthianthrenium salts as arylating agents under mild reaction conditions makes this approach particularly attractive for complex peptides.[5]

II. Photocatalytic Bioconjugation: Light-Induced Precision

Visible-light-mediated photocatalysis has emerged as a mild and efficient method for bioconjugation.[1] These reactions often proceed under biocompatible conditions and offer excellent chemoselectivity.

A. Photocatalytic C2-Alkylation of the Indole Ring

The C2 position of the indole ring of tryptophan is a common site for modification. Photocatalytic methods using radical precursors, such as bromodifluoroacetate, can achieve C2-alkylation with high efficiency.[6] This reaction is typically rapid, additive-free, and tolerant of diverse functional groups.[6] For 4-Me-Trp, the C2 position remains accessible for this type of modification.

Key Mechanistic Insights:

The reaction is initiated by the visible light-induced generation of a radical species from a suitable precursor. This radical then adds to the electron-rich indole ring of the tryptophan analog, followed by an oxidative quenching step to yield the final product. The mild conditions of this reaction help to preserve the structural integrity of the peptide.

Reaction Mechanism: Photocatalytic C2-Alkylation

Caption: Mechanism of photocatalytic C2-alkylation.

Protocol: Photocatalytic C2-Alkylation of a 4-Me-Trp Containing Peptide

Materials:

-

Peptide containing 4-methyl-tryptophan

-

Radical precursor (e.g., ethyl bromodifluoroacetate)

-

Photocatalyst (if required, though some reactions are additive-free)[6]

-

Solvent (e.g., aqueous buffer, acetonitrile/water mixture)

-

Visible light source (e.g., blue LED lamp)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a transparent reaction vessel (e.g., a glass vial), dissolve the 4-Me-Trp containing peptide and the radical precursor in the chosen solvent.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Irradiate the reaction mixture with a visible light source at room temperature for a specified duration (e.g., 1-4 hours).

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by LC-MS.

-

Purification: Upon completion, purify the modified peptide using RP-HPLC.

-

Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation.

B. Photo-induced Electron Transfer (PET) Based Modification

Another elegant photochemical approach involves photo-induced electron transfer (PET) between the tryptophan residue and a suitable reagent, such as an N-carbamoylpyridinium salt.[7][8][9] This process is highly selective for tryptophan and can be performed in purely aqueous conditions without the need for organic co-solvents or a photocatalyst.[8] The electron-donating nature of the 4-methyl group in 4-Me-Trp is anticipated to facilitate the initial PET step, potentially enhancing the reaction rate.

III. Late-Stage Sulfenylation: A "Clickable" Tryptophan Modification

A recently developed method for the late-stage diversification of tryptophan-containing peptides involves a catalyst-free C2-sulfenylation reaction using S-modified quinoline-containing thiosulfonate reagents.[10][11] This "clickable" modification is rapid, highly selective for tryptophan, and proceeds efficiently in trifluoroacetic acid (TFA), which is an excellent solvent for many peptides.[10][11]

Key Advantages:

-

Broad Substrate Scope: A wide range of functional groups can be introduced at the C2 position of the indole ring.[11]

-

High Efficiency: The reaction is often complete within minutes at room temperature.[11]

-

Excellent Solubility: The use of TFA as a solvent overcomes solubility issues often encountered with hydrophobic or aggregation-prone peptides.[10][11]

IV. Chemoenzymatic Modification: Biocatalytic Precision

Enzymatic methods offer unparalleled selectivity for bioconjugation. Indole prenyltransferases (IPTs) are enzymes that catalyze the addition of isoprenoid moieties to the indole ring of tryptophan.[12] This chemoenzymatic approach can be leveraged for the late-stage functionalization of peptides containing 4-Me-Trp, providing a highly specific and biocompatible method for modification.[12] This strategy allows for the introduction of a reactive handle that can then be used for subsequent bioorthogonal click chemistry reactions.[12]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low reaction conversion | - Inaccessible 4-Me-Trp residue- Inefficient catalyst/reagent- Suboptimal reaction conditions (pH, temp) | - Denature the peptide slightly (if possible without loss of function)- Screen different catalysts or reagents- Optimize pH, temperature, and reaction time |

| Non-specific modification | - Cross-reactivity with other amino acids (e.g., Tyr, His)- Harsh reaction conditions | - Choose a more selective method (e.g., enzymatic)- Use milder reaction conditions- Add scavengers to protect other reactive residues |

| Peptide degradation | - Harsh pH or high temperature- Photodegradation | - Perform the reaction at a more neutral pH and lower temperature- For photochemical reactions, limit the irradiation time and use a light source with a specific wavelength |

| Poor solubility of peptide or conjugate | - Hydrophobic nature of the peptide or the conjugated moiety | - Use a co-solvent (e.g., acetonitrile, DMSO) if compatible with the reaction- For sulfenylation, use TFA as the solvent |

Conclusion

The bioconjugation of peptides containing 4-methyl-tryptophan opens up a vast landscape for the development of novel therapeutics and research tools. The methods outlined in this guide, ranging from metal-catalyzed and photochemical reactions to late-stage functionalization and enzymatic approaches, provide a versatile toolkit for researchers. The choice of method will depend on the specific peptide, the desired conjugate, and the required reaction conditions. By understanding the underlying mechanisms and carefully optimizing the protocols, scientists can effectively leverage the unique properties of 4-methyl-tryptophan to create precisely engineered and highly functional peptide conjugates.

References

-

Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2020). PubMed. [Link]

-

Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (n.d.). National Institutes of Health. [Link]

- Method for preparing tryptophan rich peptides. (n.d.).

-

Tryptophan conjugation methods. (n.d.). ResearchGate. [Link]

-

Electrochemical Tryptophan-Selective Bioconjugation. (n.d.). ChemRxiv. [Link]

-

Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. (n.d.). National Institutes of Health. [Link]

-

Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. (2023). ACS Publications. [Link]

-

Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. (2024). ScienceDaily. [Link]

-

Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. (2024). National Institutes of Health. [Link]

-

Clickable tryptophan modification for late-stage diversification of native peptides. (2024). National Institutes of Health. [Link]

-

Transition Metal-Free Tryptophan-Selective Bioconjugation of Proteins. (2016). datapdf.com. [Link]

-

Chemoselective Peptide Modification via Photocatalytic Tryptophan β-Position Conjugation. (2018). ACS Publications. [Link]

-

Tryptophan-specific modification and diversification of peptides and proteins. (n.d.). Royal Society of Chemistry. [Link]

-

Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. (n.d.). ACS Publications. [Link]

-

Late-stage C-H Functionalization of Tryptophan-Containing Peptides with Thianthrenium Salts: Conjugation and Ligation. (2023). PubMed. [Link]

-

Targeting Tryptophan for Tagging Through Photo-induced Electron Transfer. (2021). National Institutes of Health. [Link]

-

Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. (2024). Royal Society of Chemistry. [Link]

-

Photoredox Trp and His modifications, and related mechanistic studies. (n.d.). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-stage C-H Functionalization of Tryptophan-Containing Peptides with Thianthrenium Salts: Conjugation and Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Tryptophan for Tagging Through Photo-induced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with N-Fmoc-4-methyl-L-tryptophan

Technical Support Center: N-Fmoc-4-methyl-L-tryptophan

Welcome to the technical support guide for N-Fmoc-4-methyl-L-tryptophan (Fmoc-4-Me-Trp-OH). This resource is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered amino acid into their peptide synthesis workflows. The unique 4-methyl substitution on the indole ring offers valuable properties for modulating peptide structure and function but can present challenges during solid-phase peptide synthesis (SPPS).[] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve optimal coupling efficiencies and peptide purity.

Troubleshooting Guide: Low Coupling Efficiency